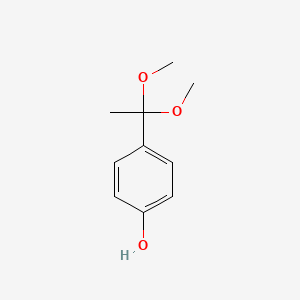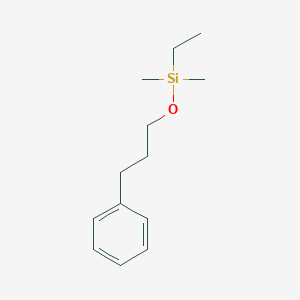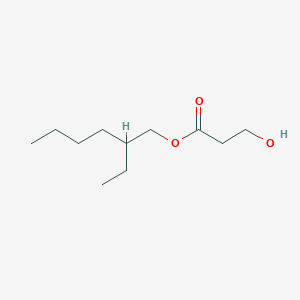
Cycloundeca-1,4,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloundeca-1,4,8-triene, also known as 2,6,6,9-tetramethyl-1,4,8-cycloundecatriene, is a cyclic hydrocarbon with the molecular formula C15H24. This compound is characterized by its three conjugated double bonds within an eleven-membered ring structure. It is a sesquiterpene, a class of terpenes consisting of three isoprene units, and is commonly found in essential oils of various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloundeca-1,4,8-triene can be synthesized through several methods, including the cyclization of linear precursors and the use of ring-closing metathesis (RCM). One common synthetic route involves the cyclization of a linear diene precursor under acidic conditions, followed by dehydrogenation to form the triene structure.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. For example, it can be isolated from clove oil, which contains a significant percentage of this compound. The extraction process typically involves steam distillation followed by purification through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cycloundeca-1,4,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions include epoxides, halogenated derivatives, and fully saturated hydrocarbons .
Applications De Recherche Scientifique
Cycloundeca-1,4,8-triene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers through ring-opening metathesis polymerization (ROMP).
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism by which cycloundeca-1,4,8-triene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Cycloundeca-1,4,8-triene can be compared with other similar sesquiterpenes such as humulene and caryophyllene:
Caryophyllene: This compound has a similar molecular formula but features a cyclobutane ring fused to a nine-membered ring.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its presence in various essential oils, making it a valuable compound for both research and industrial applications .
Propriétés
Numéro CAS |
399564-49-9 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
cycloundeca-1,4,8-triene |
InChI |
InChI=1S/C11H16/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2,5,7-8,10H,3-4,6,9,11H2 |
Clé InChI |
ZARSSTJRGGSJRI-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCC=CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
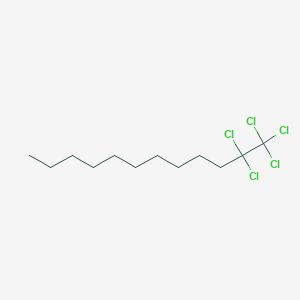
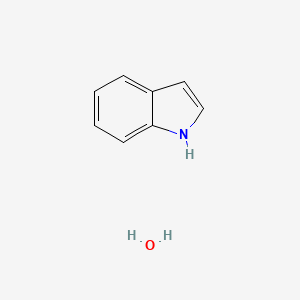
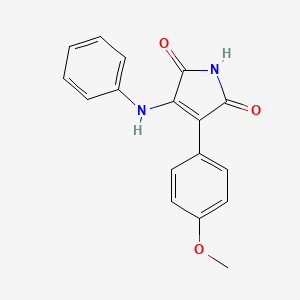
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

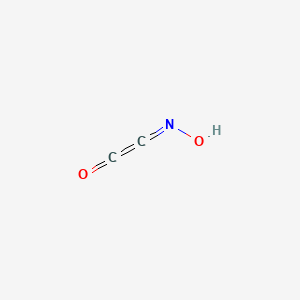
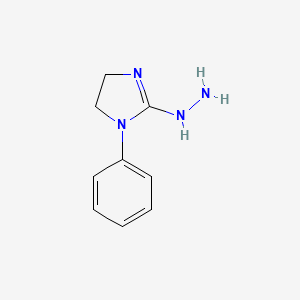
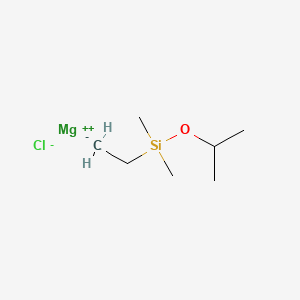
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
